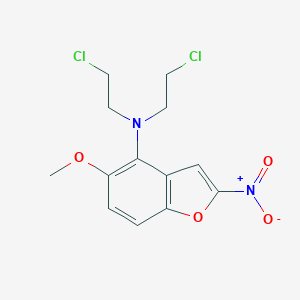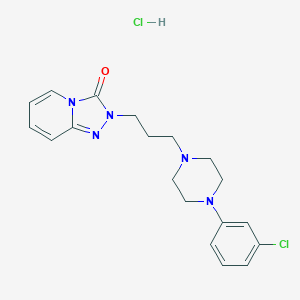![molecular formula C3H8O B033646 Isopropanol, [2-14C] CAS No. 104810-30-2](/img/structure/B33646.png)
Isopropanol, [2-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropanol, [2-14C] is a radiolabeled form of isopropanol, where the carbon-14 isotope is incorporated at the second carbon position. Isopropanol, also known as propan-2-ol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is widely used as a solvent and in various industrial and household applications. The radiolabeled version, Isopropanol, [2-14C], is particularly valuable in scientific research for tracing and studying metabolic pathways and chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Isopropanol, [2-14C] typically involves the synthesis of isopropanol followed by the incorporation of the carbon-14 isotope. One common method is the hydration of propylene in the presence of a catalyst, such as sulfuric acid, followed by hydrolysis . The radiolabeling process involves introducing carbon-14 labeled carbon dioxide or other carbon-14 containing precursors during the synthesis .
Industrial Production Methods: Industrial production of isopropanol generally involves the direct hydration of propylene using water and a catalyst at high pressure. This method is efficient and widely used in large-scale production . For the radiolabeled version, specialized facilities handle the incorporation of carbon-14 to ensure safety and precision.
化学反应分析
Types of Reactions: Isopropanol undergoes various chemical reactions, including:
Reduction: It can be reduced to propane under specific conditions.
Substitution: Isopropanol can participate in substitution reactions, forming isopropyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst.
Substitution Reagents: Halogens, acids.
Major Products:
Oxidation: Acetone.
Reduction: Propane.
Substitution: Isopropyl halides, isopropyl esters.
科学研究应用
Isopropanol, [2-14C] is extensively used in scientific research due to its radiolabeling, which allows for tracing and studying various processes:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isopropanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in quality control and process optimization by tracking the movement and transformation of isopropanol in industrial processes .
作用机制
The primary mechanism by which isopropanol exerts its effects is through the denaturation of proteins. When isopropanol comes into contact with cell membranes, it disrupts the structure and function of vital proteins, leading to cell death. This mechanism is particularly effective against bacteria, viruses, and fungi . Additionally, isopropanol has a dehydrating effect on cells, further inhibiting their growth and survival .
相似化合物的比较
1-Propanol: Another primary alcohol with similar solvent properties but different metabolic pathways.
Ethanol: Widely used as a solvent and disinfectant, with a lower boiling point and different toxicity profile.
2-Butanol: A secondary alcohol with similar chemical properties but a higher molecular weight
Uniqueness: Isopropanol, [2-14C] is unique due to its radiolabeling, which allows for precise tracking and study of its behavior in various systems. This makes it invaluable in research applications where understanding the detailed pathways and transformations of isopropanol is crucial.
属性
IUPAC Name |
(214C)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YZRHJBSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14CH](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
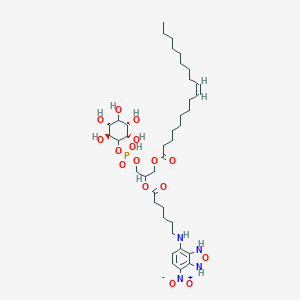
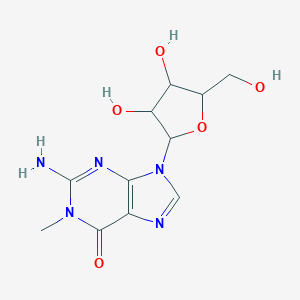

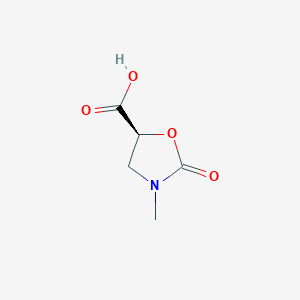
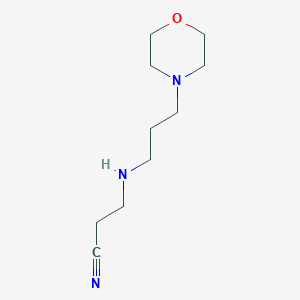
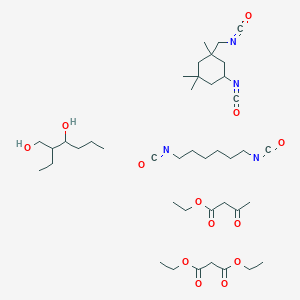
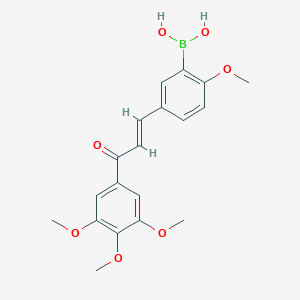

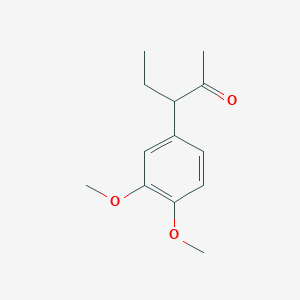
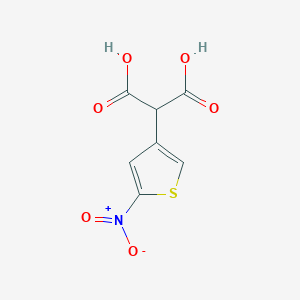
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
